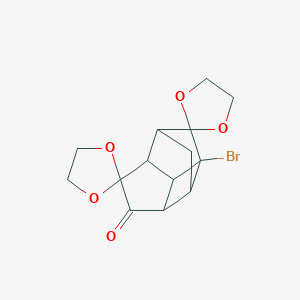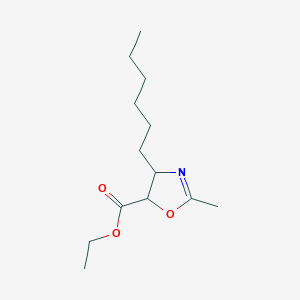![molecular formula C31H50N2O6 B371853 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone](/img/structure/B371853.png)
3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple tert-butyl and pivaloyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as azetidinones and dioxinones, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butyl lithium, pivaloyl chloride, and isopropylamine. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isopropylimino group, where nucleophiles like amines or thiols replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require mild heating and the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or activators. The presence of multiple functional groups enables interactions with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research focuses on their ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in industrial applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and in cosmetics for its antioxidant properties.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Compared to these similar compounds, 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C31H50N2O6 |
|---|---|
Molecular Weight |
546.7g/mol |
IUPAC Name |
3-[2,4-ditert-butyl-5-(2,2-dimethylpropanoyl)-6-oxo-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-propan-2-yl-4-propan-2-yliminoazetidin-2-one |
InChI |
InChI=1S/C31H50N2O6/c1-17(2)32-24-30(23(36)28(11,12)13,25(37)33(24)18(3)4)31(29(14,15)16)38-21(27(8,9)10)19(22(35)39-31)20(34)26(5,6)7/h17-18H,1-16H3 |
InChI Key |
YBWZIPXMMDIXFE-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,1'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B371771.png)
![(1'-Bromospiro{1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane}-4-yl)(phenyl)methanone](/img/structure/B371775.png)
![1-Bromo-4-[(phenylsulfonyl)methyl]spiro(1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane)](/img/structure/B371776.png)
![4,7-Dibromospiro(tricyclo[5.2.1.0~2,6~]decane-10,2'-[1,3]-dioxolane)-3-one](/img/structure/B371778.png)
![N,N'-bis{1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-yl}urea](/img/structure/B371781.png)
![1'-Bromospiro(1,3-dioxolane-2,9'-pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane)-3'-ylamine](/img/structure/B371782.png)
![9-(Hydroxymethyl)-2-iodo-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B371783.png)
![1-Bromo-3-[(phenylsulfonyl)methyl]spiro(pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane-9,2'-[1,3]-dioxolane)](/img/structure/B371785.png)
![N,N'-bis{spiro(1-bromopentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane-9,2'-[1,3]-dioxolane)-3-yl}urea](/img/structure/B371786.png)
![1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)

![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-3-phenyl-2-aziridinecarboxylate](/img/structure/B371789.png)

![Dicyclohexyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371793.png)
